molecular formula C9H12FN3O3 B8634990 1-Butylcarbamoyl-5-fluorouracil CAS No. 64098-82-4

1-Butylcarbamoyl-5-fluorouracil

Cat. No. B8634990
M. Wt: 229.21 g/mol
InChI Key: PVSNDBKXSKXPHM-UHFFFAOYSA-N
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Patent
US04071519

Procedure details

13.0g (0.10 mole) of 5-fluorouracil was dissolved in 70 ml of dimethyl formamide, then 11.9g (0.12 mole) of n-butyl isocyanate was added thereto at room temperature and stirred at the same temperature for 24 hours. The reaction mixture was concentrated to 40ml by removing dimethyl formamide and excess n-butyl isocyanate under reduced pressure. The residue was poured into 300ml of water and resultant precipitate was filtered off. The precipitate was washed and dried and 16.6g (72.3% yield) of 1-(n-butylcarbamoyl)-5-fluorouracil was obtained
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[CH2:10]([N:14]=[C:15]=[O:16])[CH2:11][CH2:12][CH3:13]>CN(C)C=O>[CH2:10]([NH:14][C:15]([N:6]1[CH:7]=[C:2]([F:1])[C:3](=[O:9])[NH:4][C:5]1=[O:8])=[O:16])[CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
FC=1C(NC(NC1)=O)=O
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
11.9 g
Type
reactant
Smiles
C(CCC)N=C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
at room temperature and stirred at the same temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to 40ml
CUSTOM
Type
CUSTOM
Details
by removing dimethyl formamide and excess n-butyl isocyanate under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was poured into 300ml of water and resultant precipitate
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
The precipitate was washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(CCC)NC(=O)N1C(=O)NC(=O)C(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 16.6 g
YIELD: PERCENTYIELD 72.3%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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